molecular formula C18H17Cl2NO4S B3011560 (2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 956252-11-2

(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate

Cat. No.: B3011560
CAS No.: 956252-11-2
M. Wt: 414.3
InChI Key: YHDSENNWHWWQNF-ZDUSSCGKSA-N
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Description

(2,4-Dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a synthetic organic compound characterized by its stereospecific (2S)-configuration and a unique combination of functional groups:

  • A (2,4-dichlorophenyl)methyl ester moiety, common in agrochemicals for enhanced lipophilicity and target binding .
  • A (2S)-2-aminopropanoate backbone, which is structurally analogous to amino acid derivatives used in fungicides .

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4S/c1-13(18(22)25-12-15-7-8-16(19)11-17(15)20)21-26(23,24)10-9-14-5-3-2-4-6-14/h2-11,13,21H,12H2,1H3/b10-9+/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDSENNWHWWQNF-LXKVQUBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate, also known by its IUPAC name, is a chemical compound with significant biological activity. Its molecular formula is C18H17Cl2NO4SC_{18}H_{17}Cl_{2}NO_{4}S, and it has garnered attention in various fields of research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a propanoate moiety, which is further substituted with a sulfonylamino group. The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC18H17Cl2NO4SC_{18}H_{17}Cl_{2}NO_{4}S
Molecular Weight414.3 g/mol
PurityTypically 95%

The compound's structure indicates potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.

Research into the biological activity of this compound suggests that it may function as a modulator of various biological pathways. Preliminary studies indicate that it could interact with specific receptors or enzymes involved in metabolic processes.

  • Enzyme Inhibition : The sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating possible antimicrobial activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that related sulfonamide compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties, warranting further investigation into its spectrum of activity against specific pathogens .
  • Cytotoxicity Studies : In vitro assays have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, sulfonamide derivatives were tested against various cancer cell lines, showing dose-dependent cytotoxic effects . This opens avenues for exploring the anticancer potential of the compound .
  • GPCR Modulation : Recent research has focused on allosteric modulators of G-protein coupled receptors (GPCRs). Compounds structurally similar to this compound have been identified as promising candidates for modulating GPCR-related pathways, which are crucial in numerous CNS disorders .

Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria
CytotoxicityInduces apoptosis in cancer cells
GPCR ModulationPotential modulator for CNS disorders

Comparison with Similar Compounds

Structural and Functional Group Analogies

(2S)-2-Aminopropanoate Derivatives
Compound Name Molecular Formula Key Functional Groups Use/Activity Reference
Target Compound C₁₈H₁₆Cl₂NO₄S (inferred) (2S)-2-aminopropanoate, (E)-styrenylsulfonyl, 2,4-dichlorophenyl Likely fungicidal (inferred)
Fenpicoxamid (A.2.4) C₂₄H₂₈FN₃O₅ (2S)-2-aminopropanoate, pyridine-carbonyl Fungicide (Complex III Qi inhibitor)
Diclofop-methyl C₁₆H₁₄Cl₂O₄ Phenoxypropanoate, 2,4-dichlorophenoxy Herbicide (ACCase inhibitor)

Key Observations :

  • The target compound shares the (2S)-2-aminopropanoate backbone with fenpicoxamid, a Qi-site inhibitor of mitochondrial complex III in fungi . However, its styrenylsulfonylamino group differs from fenpicoxamid’s pyridine-carbonyl substituent, which may alter binding affinity or spectrum .
Dichlorophenyl-Containing Compounds
Compound Name Molecular Formula Functional Groups Use/Activity Reference
Target Compound C₁₈H₁₆Cl₂NO₄S 2,4-Dichlorophenylmethyl ester Inferred fungicidal
Propiconazole C₁₅H₁₇Cl₂N₃O₂ 1,2,4-Triazole, 2,4-dichlorophenyl Fungicide (CYP51 inhibitor)
Diclocymet C₁₅H₁₈Cl₂N₂O Cyanoamide, 2,4-dichlorophenyl Fungicide

Key Observations :

  • The 2,4-dichlorophenyl group is prevalent in fungicides like propiconazole (triazole class) and diclocymet, enhancing interactions with fungal enzyme targets (e.g., CYP51 or Complex III) .
  • The target compound’s ester linkage may improve systemic mobility compared to triazoles, which rely on nitrogen-based coordination .
Sulfonylamino-Containing Compounds
Compound Name () Molecular Formula Functional Groups Use/Activity Reference
Target Compound C₁₈H₁₆Cl₂NO₄S Styrenylsulfonylamino Inferred redox activity
QJJ C₁₇H₁₈FN₃O₂S Benzothiazole-sulfonylamino Unknown (structural study)

Key Observations :

  • However, the styrenyl group’s rigidity may restrict conformational flexibility compared to QJJ’s fused-ring system .

Physicochemical Properties (Inferred)

Property Target Compound Fenpicoxamid Diclofop-methyl
Molecular Weight ~437 g/mol 481.5 g/mol 353.2 g/mol
LogP (Lipophilicity) High (dichlorophenyl) Moderate High
Solubility Low (ester linkage) Low Low

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